molecular formula C13H17N3O5 B12909687 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide CAS No. 6960-60-7

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide

Cat. No.: B12909687
CAS No.: 6960-60-7
M. Wt: 295.29 g/mol
InChI Key: WKWJJRZYLHOQJI-GIDUJCDVSA-N
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Description

This compound features a 2,3-dihydrobenzofuran core substituted with three methoxy groups at positions 4, 6, and 7, coupled to a hydrazinecarboxamide moiety via a methylene bridge. Its structure combines electron-donating methoxy groups with the planar aromatic system of dihydrobenzofuran, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

CAS No.

6960-60-7

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

[(E)-(4,6,7-trimethoxy-2,3-dihydro-1-benzofuran-5-yl)methylideneamino]urea

InChI

InChI=1S/C13H17N3O5/c1-18-9-7-4-5-21-11(7)12(20-3)10(19-2)8(9)6-15-16-13(14)17/h6H,4-5H2,1-3H3,(H3,14,16,17)/b15-6+

InChI Key

WKWJJRZYLHOQJI-GIDUJCDVSA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1CCO2)OC)OC)/C=N/NC(=O)N

Canonical SMILES

COC1=C(C(=C(C2=C1CCO2)OC)OC)C=NNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide typically involves the condensation of 4,6,7-trimethoxy-2,3-dihydrobenzofuran-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the hydrazinecarboxamide backbone but differ in substituents and core heterocycles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity
Target: 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide 2,3-Dihydrobenzofuran 4,6,7-Trimethoxy Likely C₁₃H₁₇N₃O₅ ~307.3 (calculated) Not reported in evidence
Furacillin (2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide) Furan 5-Nitro C₆H₆N₄O₄ 198.14 Antibacterial (nitrofuran class)
Compound 3: 2-{(6-Nitrobenzo[1,3]dioxol-5-yl)methylene}hydrazinecarboxamide Benzo[1,3]dioxole 6-Nitro C₉H₈N₄O₅ 276.19 Antileishmanial (in vitro screening)
Compound 4: 2-{[5-(2-Nitrophenyl)furan-2-yl]methylene}hydrazinecarboxamide Furan 5-(2-Nitrophenyl) C₁₂H₁₀N₄O₄ 298.24 Antileishmanial (in vitro screening)

Functional Differences and Implications

  • Electron Effects: The target compound’s methoxy groups are electron-donating, increasing electron density in the aromatic ring, which may enhance π-π stacking with biological targets.
  • Solubility and Bioavailability :
    • Methoxy groups may improve water solubility compared to nitro-substituted analogs, though this depends on the overall molecular geometry.
  • Biological Activity :
    • Nitro-substituted analogs (e.g., Furacillin) are well-documented as broad-spectrum antimicrobials, while compound 3 and 4 demonstrated antileishmanial activity in vitro, likely due to nitro-driven redox cycling . The target compound’s trimethoxy substitution could redirect activity toward different targets, such as fungal or protozoal enzymes.

Research Findings and Gaps

  • Antimicrobial Potential: Furacillin’s clinical use as a topical antibiotic highlights the therapeutic viability of hydrazinecarboxamide derivatives, but resistance and toxicity limit its application .
  • Unanswered Questions: The target compound’s biological activity, metabolic stability, and toxicity profile remain uncharacterized.

Biological Activity

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide is a compound of significant interest due to its potential biological activities. It belongs to the benzofuran family, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C13H17N3O5
  • Molecular Weight : 295.29 g/mol
  • CAS Number : 6960-60-7
  • IUPAC Name : [(E)-(4,6,7-trimethoxy-2,3-dihydro-benzofuran-5-yl)methylideneamino]urea

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The compound exhibits a range of biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.

Proposed Mechanisms:

  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells.
  • Inhibition of Signaling Pathways : It could inhibit pathways associated with cell growth and survival in cancer cells.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced levels of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-alpha and IL-1beta . This suggests its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • Preliminary antimicrobial assays indicated that the compound exhibited activity against several bacterial strains with varying degrees of efficacy .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerInhibition of cell growth in breast cancer cells
Anti-inflammatoryReduction in NO and cytokines in LPS model
AntimicrobialActivity against bacterial strains

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